Cas no 536708-58-4 (2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide)

2-{[3-(4-Ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide is a structurally complex heterocyclic compound featuring a pyrimidoindole core with an ethoxyphenyl and ethylphenyl substituent. Its design incorporates a thioether-linked acetamide moiety, enhancing potential binding interactions in biological systems. The compound's rigid polycyclic framework and strategically positioned functional groups suggest utility in medicinal chemistry, particularly as a scaffold for targeting enzyme inhibition or receptor modulation. Its synthetic versatility allows for further derivatization, making it a valuable intermediate in drug discovery. The presence of sulfur and amide linkages may contribute to improved pharmacokinetic properties, such as solubility and metabolic stability. This compound is suited for research applications in developing novel therapeutic agents.
2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide structure
536708-58-4 structure
Product Name:2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
CAS No:536708-58-4
MF:C28H26N4O3S
MW:498.596045017242
CID:5857081
PubChem ID:5115205
Update Time:2025-05-24

2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-((3-(4-ethoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-ethylphenyl)acetamide
    • Acetamide, 2-[[3-(4-ethoxyphenyl)-4,5-dihydro-4-oxo-3H-pyrimido[5,4-b]indol-2-yl]thio]-N-(4-ethylphenyl)-
    • 2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-ethylphenyl)acetamide
    • AB00668851-01
    • F0580-0611
    • AKOS024585300
    • 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide
    • 536708-58-4
    • Oprea1_180748
    • Inchi: 1S/C28H26N4O3S/c1-3-18-9-11-19(12-10-18)29-24(33)17-36-28-31-25-22-7-5-6-8-23(22)30-26(25)27(34)32(28)20-13-15-21(16-14-20)35-4-2/h5-16,30H,3-4,17H2,1-2H3,(H,29,33)
    • InChI Key: AXCXDNWMRXDEEF-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(CC)C=C1)(=O)CSC1N(C2=CC=C(OCC)C=C2)C(=O)C2=C(N=1)C1=C(N2)C=CC=C1

Computed Properties

  • Exact Mass: 498.17256188g/mol
  • Monoisotopic Mass: 498.17256188g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 36
  • Rotatable Bond Count: 8
  • Complexity: 807
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.9
  • Topological Polar Surface Area: 112Ų

Experimental Properties

  • Density: 1.31±0.1 g/cm3(Predicted)
  • pka: 12.38±0.20(Predicted)

2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide Pricemore >>

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Additional information on 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide

Comprehensive Analysis of 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide (CAS No. 536708-58-4)

The compound 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide, identified by its CAS No. 536708-58-4, is a structurally complex molecule that has garnered significant interest in the field of medicinal chemistry and drug discovery. Its unique pyrimido[5,4-b]indole core, coupled with sulfanyl and acetamide functional groups, makes it a promising candidate for various biomedical applications. Researchers are particularly intrigued by its potential as a kinase inhibitor, a topic that aligns with current trends in targeted cancer therapy and precision medicine.

In recent years, the scientific community has shown a growing interest in small-molecule inhibitors that can modulate specific signaling pathways. The pyrimidoindole scaffold, present in this compound, is known for its ability to interact with ATP-binding sites of kinases, a feature that has been exploited in the development of anti-cancer agents. This aligns with the surge in searches for "kinase inhibitors for cancer treatment" and "novel small-molecule therapeutics", reflecting the public's fascination with cutting-edge medical advancements.

The ethoxyphenyl and ethylphenyl substituents in the molecule contribute to its lipophilicity and bioavailability, two critical factors in drug design. These properties are often discussed in forums and publications focusing on ADME (Absorption, Distribution, Metabolism, and Excretion) optimization, a hot topic among pharmaceutical researchers. The compound's sulfanyl linker also offers potential for further derivatization, making it a versatile building block in combinatorial chemistry.

From a synthetic chemistry perspective, the preparation of 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide involves multi-step reactions, including cyclization and cross-coupling methodologies. These techniques are frequently searched by chemists looking for "efficient synthetic routes for heterocyclic compounds" or "green chemistry approaches to complex molecules". The compound's structural complexity also makes it an interesting case study for computational chemistry and molecular docking simulations, areas that have seen exponential growth due to advancements in AI-driven drug discovery.

Beyond its potential therapeutic applications, this compound has also piqued interest in material science. The pyrimido[5,4-b]indole moiety is known to exhibit fluorescence properties, making it a candidate for organic light-emitting diodes (OLEDs) or biochemical sensors. This dual applicability in pharmaceuticals and advanced materials makes it a subject of cross-disciplinary research, addressing the growing demand for multifunctional compounds in both academia and industry.

In conclusion, 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-ethylphenyl)acetamide represents a fascinating intersection of medicinal chemistry, materials science, and computational biology. Its structural features and potential applications align perfectly with current scientific trends and public interest in personalized medicine and sustainable technologies. As research continues to unravel its full potential, this compound is poised to remain a subject of intense study and innovation in the coming years.

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